molecular formula C10H5Cl2NO3 B12073802 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid

2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B12073802
M. Wt: 258.05 g/mol
InChI Key: ZDNLCVYNGURAQW-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains both oxazole and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dichlorobenzoyl chloride with glycine in the presence of a base to form the oxazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted oxazole derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H5Cl2NO3

Molecular Weight

258.05 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO3/c11-5-1-2-7(12)6(3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)

InChI Key

ZDNLCVYNGURAQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=CO2)C(=O)O)Cl

Origin of Product

United States

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